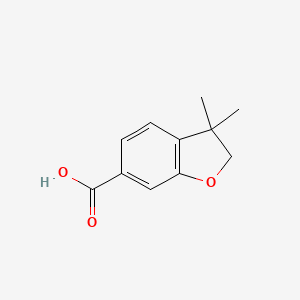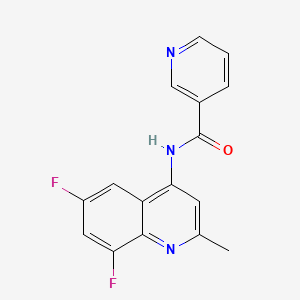![molecular formula C22H25N5O4S B2422908 7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893919-16-9](/img/structure/B2422908.png)
7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H25N5O4S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds with a pyrimido[4,5-d][1,3]oxazin-2-one core have been shown to interact with the pocket adjacent to the hinge region of certain proteins .
Mode of Action
The compound’s interaction with its targets involves the formation of classic bidentate hydrogen bond interactions with the backbone of certain amino acids, such as Met477 . This interaction can lead to changes in the conformation and function of the target protein, potentially altering its activity.
Biochemical Pathways
Compounds with similar structures have been shown to have antiviral activity , suggesting that they may interfere with viral replication or other processes essential to the life cycle of certain viruses.
Pharmacokinetics
The presence of functional groups such as the methoxy group and the piperidinyl group may influence its pharmacokinetic properties, including its solubility, absorption, and distribution within the body .
Result of Action
Given its potential antiviral activity , it may lead to a reduction in viral load and a consequent alleviation of symptoms in infected individuals.
Properties
IUPAC Name |
7-(3-methoxyphenyl)-1,3-dimethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S/c1-25-19-17(21(29)26(2)22(25)30)20(32-13-16(28)27-10-5-4-6-11-27)24-18(23-19)14-8-7-9-15(12-14)31-3/h7-9,12H,4-6,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJBITXENLKQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)OC)SCC(=O)N4CCCCC4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methylbenzamide;hydrochloride](/img/structure/B2422826.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2422829.png)
![1-(2,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2422830.png)
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2422832.png)

![1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2422836.png)
![(2Z)-2-[(2-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2422838.png)



![1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine](/img/structure/B2422843.png)
![1-(Chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2422845.png)
![3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2422847.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine](/img/structure/B2422848.png)
